molecular formula C8H13N5 B1493262 1-(2-Azidoethyl)piperidine-4-carbonitrile CAS No. 2098143-04-3

1-(2-Azidoethyl)piperidine-4-carbonitrile

Cat. No. B1493262
CAS RN: 2098143-04-3
M. Wt: 179.22 g/mol
InChI Key: NTZDTNRACYUUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperidine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-(2-Azidoethyl)piperidine-4-carbonitrile” consists of a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom.


Chemical Reactions Analysis

Piperidine derivatives, including “1-(2-Azidoethyl)piperidine-4-carbonitrile”, can participate in a variety of chemical reactions. For instance, they can undergo cyclization reactions with 1,2-diamine derivatives and sulfonium salts .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “1-(2-Azidoethyl)piperidine-4-carbonitrile” is not mentioned in the search results, piperidine derivatives have been found to exhibit anticancer potential. They can regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .

Safety and Hazards

While specific safety data for “1-(2-Azidoethyl)piperidine-4-carbonitrile” is not available, it’s important to handle all chemical compounds with care. For example, piperidine-4-carbonitrile is harmful if swallowed and causes serious eye damage .

properties

IUPAC Name

1-(2-azidoethyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5/c9-7-8-1-4-13(5-2-8)6-3-11-12-10/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZDTNRACYUUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Azidoethyl)piperidine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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